3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one
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Overview
Description
3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of 1,3-benzoxazole with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoxazole ring can be modified using different nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts like HOBt, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific pharmacological properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in bacterial cell wall synthesis, leading to its antibacterial effects. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Studied for its potential therapeutic applications.
Compared to these compounds, 3-[2-[4-
Properties
IUPAC Name |
3-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15(2)14-26-8-7-22-20(28)17(26)13-19(27)24-9-11-25(12-10-24)21-23-16-5-3-4-6-18(16)29-21/h3-6,15,17H,7-14H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTROPXQISREJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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